molecular formula C14H15NO3S B1205104 N-(4-phenylmethoxyphenyl)methanesulfonamide CAS No. 157187-49-0

N-(4-phenylmethoxyphenyl)methanesulfonamide

Cat. No.: B1205104
CAS No.: 157187-49-0
M. Wt: 277.34 g/mol
InChI Key: ARUAGQGCXPFUOS-UHFFFAOYSA-N
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Description

N-(4-phenylmethoxyphenyl)methanesulfonamide is a sulfonamide.

Scientific Research Applications

Antitumor Activity

Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(NSC-249992), an acridine derivative, was studied for antitumor activity. It was administered to patients in a phase I clinical trial, showing moderate to severe leukopenia and mild thrombocytopenia as toxic effects. Importantly, antitumor activity was detected in a patient with ovarian carcinoma, suggesting potential for further research in this area (D. V. Von Hoff et al., 1978).

Structural Characterization

A compound with a similar structure, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide, was synthesized and fully characterized using various techniques like IR, 1H and 13C NMR, Mass spectra, and elemental analysis. This research contributes to understanding the molecular structure of related compounds (Shylaprasad Durgadas et al., 2012).

Chemoselective N-Acylation

Storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were developed for chemoselective N-acylation, demonstrating good chemoselectivity. This research is valuable for understanding the structure-reactivity relationship in these compounds (K. Kondo et al., 2000).

Stereochemical Studies

The stereochemical aspects of similar compounds were explored, such as in the study of stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide. This research is crucial for understanding the chiral properties and synthesis processes of these types of compounds (Ramesh N. Patel et al., 1993).

Quantum-Chemical Calculation

A study conducted quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their optimized state, free energy, and molecular orbitals involved in spectrum formation. This research adds to the understanding of the electronic properties of these compounds (Yuan Xue et al., 2022).

Synthesis and Anti-Inflammatory Activity

A synthesis study was conducted on N-(4-arylamidophenyl) methanesulfonamide derivatives to evaluate their anti-inflammatory activity. This study contributes to the understanding of the potential pharmacological applications of these derivatives (Y. Lou et al., 2004).

Properties

CAS No.

157187-49-0

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)methanesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-19(16,17)15-13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3

InChI Key

ARUAGQGCXPFUOS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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